7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione
Description
7-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at the 7-position and a pentyl chain at the 3-position. The 1,2,4-oxadiazole moiety is further functionalized with a 1,3-benzodioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The quinazoline-dione scaffold is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, while the pentyl chain may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C22H20N4O5 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H20N4O5/c1-2-3-4-9-26-21(27)15-7-5-14(10-16(15)23-22(26)28)20-24-19(25-31-20)13-6-8-17-18(11-13)30-12-29-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,23,28) |
InChI Key |
PYFQZNULPSYWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the 1,3-benzodioxole ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the benzodioxole and oxadiazole rings: This step often requires a palladium-catalyzed C-N cross-coupling reaction.
Formation of the tetrahydroquinazoline ring: This can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For example:
| Reagents/Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8–12 hours | 5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-3-carboxamide | Acid-catalyzed ring opening | |
| NaOH (10%), 80°C, 6 hours | Quinazoline-2,4-diol derivative | Base-mediated hydrolysis |
This reactivity is critical for modifying the oxadiazole scaffold to generate bioactive intermediates.
Oxidation and Reduction
The quinazoline core and alkyl side chains participate in redox reactions:
Oxidation
| Reagents | Target Site | Products | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Pentyl side chain | 3-pentanoylquinazoline derivative | |
| CrO₃ (anhydrous) | Benzodioxole methylene | Ketone-functionalized benzodioxole |
Reduction
| Reagents | Target Site | Products | Reference |
|---|---|---|---|
| H₂/Pd-C | Oxadiazole ring | Partially saturated oxadiazoline derivatives | |
| NaBH₄/MeOH | Quinazoline carbonyl | Reduced dihydroquinazoline analogs |
Substitution Reactions
The quinazoline core supports nucleophilic substitution at electron-deficient positions:
| Reagents | Site | Products | Reference |
|---|---|---|---|
| NH₃/EtOH | C-7 position | 7-aminoquinazoline derivative | |
| ClCH₂COCl (DCM, 0°C) | Oxadiazole N-atom | Chloroacetyl-substituted oxadiazole |
Cycloaddition Reactions
The oxadiazole moiety can engage in [3+2] cycloadditions:
| Dipolarophile | Conditions | Products | Reference |
|---|---|---|---|
| Acetylene derivatives | Cu(I) catalysis, 80°C | Triazole-fused quinazoline hybrids | |
| Nitrile oxides | ZnCl₂/PTSA, RT | Bis-heterocyclic adducts |
Acylation/Alkylation
| Reagents | Site | Products | Reference |
|---|---|---|---|
| Ac₂O (pyridine) | Quinazoline N-H | N-acetylated derivative | |
| CH₃I (K₂CO₃, DMF) | Benzodioxole oxygen | Methyl-protected benzodioxole |
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Reference |
|---|---|---|
| 150°C, 24 hours | Degradation of oxadiazole ring (∼40% yield) | |
| UV light (254 nm), 48 hours | Formation of benzodioxole quinone byproduct |
Key Research Findings
-
Synthetic Utility : The oxadiazole ring’s lability under acidic conditions enables modular derivatization, making it a versatile synthon for medicinal chemistry applications.
-
Biological Relevance : Electrophilic substitutions at the quinazoline core enhance binding affinity for kinase targets, as demonstrated in structure-activity relationship (SAR) studies.
-
Limitations : Thermal instability above 150°C restricts high-temperature applications, necessitating controlled reaction environments.
This compound’s reactivity profile underscores its potential as a scaffold for developing novel therapeutic agents, though stability challenges require careful optimization in synthetic workflows.
Scientific Research Applications
Structural Characteristics
The compound's structure includes multiple heterocyclic rings that may contribute to its biological activity. The presence of the quinazolinone and oxadiazole frameworks is significant as these structures are known for their pharmacological properties. The pentyl chain enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Quinazolinone derivatives are recognized for their diverse biological activities including:
- Anticancer Activity : Quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activity. Research indicates that compounds with this structure can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Studies have demonstrated that quinazolinone derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Synthetic Chemistry
The synthesis of this compound involves advanced organic chemistry techniques such as:
- Electrophilic Aromatic Substitution : This method can be utilized to modify the quinazoline core effectively.
- Oxidative Coupling Reactions : These reactions facilitate the attachment of the pentyl chain to the quinazolone core using metal catalysts like palladium or copper.
Computational Chemistry
Computational modeling tools such as molecular docking simulations are employed to predict the interaction sites and modes of action of the compound with biological targets. This approach allows researchers to hypothesize potential therapeutic effects without extensive laboratory experimentation initially.
Case Studies and Research Findings
Several studies highlight the significance of similar compounds in medicinal applications:
Mechanism of Action
The mechanism by which 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects involves:
Inhibition of Cyclooxygenase Enzymes: The compound competitively inhibits COX enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects.
Induction of Apoptosis: In cancer cells, the compound can induce apoptosis by disrupting microtubule assembly and causing cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
The structural uniqueness of the target compound lies in its combination of a quinazoline-dione core with a benzodioxol-substituted oxadiazole. Below is a comparison with key analogues:
Functional Group Impact on Bioactivity
1,3-Benzodioxol-5-yl vs. 4-Chlorophenyl (Oxadiazole Substituents):
The benzodioxol group in the target compound may confer improved metabolic resistance compared to the 4-chlorophenyl group in , as electron-rich aromatic systems often reduce oxidative degradation. However, the chloro substituent in could enhance hydrophobic interactions with target proteins.- Pentyl Chain vs. This difference may influence bioavailability and tissue distribution.
- Core Heterocycle (Quinazoline vs. Thienopyrimidine): The thienopyrimidine-dione core in introduces sulfur, which may alter electronic properties and binding modes compared to the nitrogen-rich quinazoline-dione. This could explain the broader antimicrobial activity reported for .
Biological Activity
The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features combine the oxadiazole and quinazoline moieties, which are known for their pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.39 g/mol. The compound's structure includes a quinazoline core substituted with a pentyl group and an oxadiazole ring that incorporates a benzodioxole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molecular Weight | 368.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCC1=NC(=O)C2=C(C=CC(=C2)C(=O)N1)N=C(N)OCC3=CC=C(OCO3)C=C4 |
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds containing oxadiazole and quinazoline structures. These compounds have been evaluated for their antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives with oxadiazole rings exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Bacterial Strains Tested :
- Bacillus cereus (Gram-positive)
- Escherichia coli (Gram-negative)
The synthesized compounds showed better activity against Gram-positive bacteria compared to Gram-negative strains. In particular, compounds similar to the target compound demonstrated IC50 values ranging from 10 to 30 µM against Bacillus cereus .
Anticancer Activity
The anticancer potential of the compound has been assessed using various cancer cell lines:
- Cell Lines Tested :
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- HUH7 (liver cancer)
In vitro studies revealed that compounds with similar structures exhibited cytotoxic effects with IC50 values as low as 18.78 µM against HUH7 cells. Notably, some derivatives showed better efficacy than standard chemotherapeutic agents like 5-Fluorouracil .
Case Studies and Research Findings
Several case studies have investigated the biological activities of oxadiazole-containing compounds:
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that modifications on the oxadiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : A study focused on the anticancer properties of oxadiazole derivatives demonstrated that certain modifications led to increased apoptosis in cancer cells, particularly in liver carcinoma models . The mechanism was attributed to the inhibition of thymidylate synthase, crucial for DNA synthesis.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes involved in metabolic pathways or receptors linked to cell proliferation and survival . The presence of the oxadiazole group enhances lipophilicity, facilitating cellular uptake and bioavailability.
Q & A
Basic Research Questions
Q. How can the synthesis of the quinazoline-dione core be optimized to improve yield and purity?
- Methodological Answer: The quinazoline-dione core can be synthesized via cyclocondensation reactions using intermediates like N-acylhydrazides. For example, reacting 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carbohydrazide with pentyl-substituted carbonyl precursors in phosphorous oxychloride (POCl₃) under reflux, followed by controlled hydrolysis, yields the target scaffold . Optimize reaction time (typically 8–12 hours) and stoichiometric ratios (1:1.2 for hydrazide:carbonyl precursor) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) enhances purity (>95%) .
Q. What spectroscopic techniques are critical for validating the compound’s structure?
- Methodological Answer: Use a combination of:
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and oxadiazole ring vibrations at ~1610 cm⁻¹ .
- NMR : ¹H NMR should show characteristic signals for the pentyl chain (δ 0.8–1.6 ppm), benzodioxol protons (δ 6.8–7.1 ppm), and quinazoline NH protons (δ 10.5–11.0 ppm, exchangeable with D₂O) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What protocols are recommended for assessing antimicrobial activity in vitro?
- Methodological Answer: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v final concentration). Minimum Inhibitory Concentration (MIC) values can be determined via optical density (OD₆₀₀) after 18–24 hours. Include positive controls (e.g., ciprofloxacin) and validate results in triplicate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pentyl and benzodioxol substituents?
- Methodological Answer: Synthesize analogs with:
- Variable alkyl chains (C3–C8) to assess hydrophobicity effects on membrane permeability.
- Substituted benzodioxol groups (e.g., nitro, methoxy) to probe electronic effects on target binding.
Test analogs in parallel for antimicrobial activity and logP values (HPLC-derived). Correlate MICs with substituent properties using multivariate regression .
Q. How should contradictory data on solubility versus bioactivity be resolved?
- Methodological Answer: If high lipophilicity (e.g., logP >5) reduces aqueous solubility but enhances membrane penetration, employ formulation strategies:
- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve dispersibility.
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) to temporarily increase hydrophilicity .
Q. What computational methods are suitable for predicting binding modes to microbial targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against bacterial DNA gyrase (PDB: 1KZN). Use:
- Ligand preparation : Optimize 3D geometry with Open Babel (MMFF94 force field).
- Binding site analysis : Focus on conserved residues (e.g., Ser84 in S. aureus gyrase). Validate docking poses with MD simulations (GROMACS, 50 ns) to assess stability .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer: Conduct accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC.
- Oxidative stress : Treat with H₂O₂ (0.3% w/v) and analyze by LC-MS for oxidation byproducts .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?
- Methodological Answer: Transition from batch to flow chemistry for cyclocondensation steps. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
